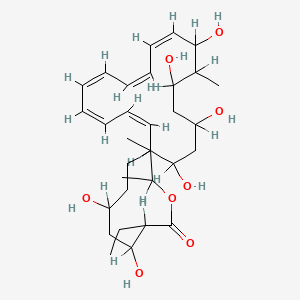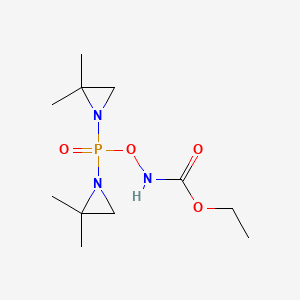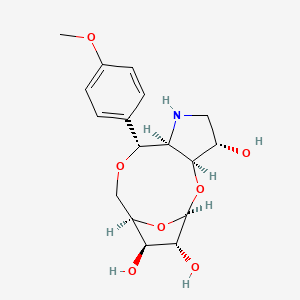
Phenoxalid
Vue d'ensemble
Description
Aconiazide is a hydrazone derivative of isoniazid, used in the treatment and prophylaxis of tuberculosis.
Applications De Recherche Scientifique
Dermatology and Skin Rejuvenation :
- Phenol, a related compound, is used in dermatology for peeling certain superficial skin lesions, improving eyelid rhytides, and for total facial rejuvenation. The paper by Asken (1989) discusses the contraindications, complications, and the mechanism of action of phenol chemical peels, along with techniques for sedation, cleansing, application, and postoperative care (Asken, 1989).
Functional Genomics and Phenome-Wide Association Studies :
- In genetics, the concept of phenome-wide association studies (PheWAS) is significant. It involves using DNA biobanks linked to dense phenotypic information to search for associations between genetic variants and phenotypes in humans. This approach has been explored in the paper by Roden (2017), highlighting its potential in defining subsets of complex diseases for specific therapies and drug repurposing (Roden, 2017).
Phenology in Environmental and Ecological Research :
- Phenology, the study of recurring biological activities or events, is critical in environmental and ecological research. The paper by Elmendorf et al. (2016) provides an overview of plant phenology sampling conducted by the U.S. National Ecological Observatory Network, highlighting its importance in understanding the relationships between phenology and environmental cues (Elmendorf et al., 2016).
Pharmacology and Antitumor Effects :
- A study by Shimamoto et al. (2001) investigates the antitumor effects of a novel phenoxazine derivative on human leukemia cell lines both in vitro and in vivo. This highlights the potential therapeutic applications of phenoxazine derivatives in cancer treatment (Shimamoto et al., 2001).
Synthesis and Medicinal Applications :
- The synthesis, reactivity, and medicinal applications of phenoxazines, which include a range of biological activities like antiviral, anticancer, and anti-inflammatory, are discussed in a review by Katsam
Phenotype Data Analysis in Bioinformatics :
- The field of bioinformatics employs phenotypes in areas like disease gene discovery and drug target identification. Oellrich et al. (2015) discuss digital phenotyping, which involves encoding phenotype data in computer-readable formats for integrative research, highlighting its potential in translational research (Oellrich et al., 2015).
Conservation Biology and Plant Phenology :
- Phenology's role in conservation biology is explored in a paper by Morellato et al. (2016), focusing on the implications of phenological changes and mismatches in plant–animal interactions, ecosystem services, and conservation over time (Morellato et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFXJBQEWLCGHP-MFOYZWKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxalid | |
CAS RN |
13410-86-1 | |
| Record name | Aconiazide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013410861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



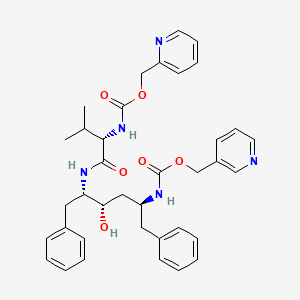
![1-[4-(3,5-dimethylpyrazol-1-yl)-5H-pyridazino[4,5-b]indol-1-yl]-2-methylhydrazine](/img/structure/B1664266.png)
![13-(Dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664268.png)
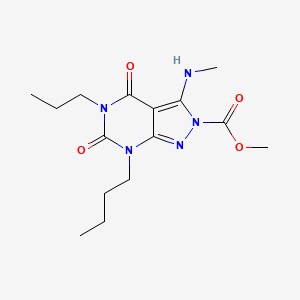
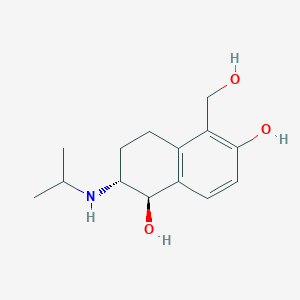

![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)


![4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid](/img/structure/B1664279.png)
